

Technical Characterization Guide: N-chloroacetyl-4-aminophenylpropionic acid

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Compound of Interest

Compound Name:	<i>N-chloroacetyl-4-aminophenylpropionic acid</i>
CAS No.:	500336-83-4
Cat. No.:	B2889195

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Executive Summary

N-chloroacetyl-4-aminophenylpropionic acid (C₁₁H₁₂ClNO₃) is a critical bifunctional intermediate used primarily in the synthesis of peptide conjugates, drug linkers, and enzyme inhibitors. Its structure combines a reactive α -haloacetamide (electrophile for cysteine/thiol coupling) with a carboxylic acid (handle for peptide coupling or solubility).

This guide provides the theoretical elemental analysis benchmarks required for purity validation, a comparative analysis against alternative derivatizing agents, and a field-proven synthesis protocol designed to minimize common side reactions like hydrolysis or bis-acylation.

Elemental Analysis Data: The Validation Standard

For researchers synthesizing or sourcing this compound, Elemental Analysis (CHN/Halogen) is the primary method to confirm the successful installation of the chloroacetyl group and the absence of the starting amino acid.

Theoretical Composition (Benchmark)

Formula: $C_{11}H_{12}ClNO_3$ Molecular Weight: 241.67 g/mol [1]

Element	Theoretical Mass %	Acceptance Tolerance (+/- 0.4%)	Diagnostic Interpretation
Carbon (C)	54.67%	54.27% – 55.07%	Deviations often indicate solvent entrapment (e.g., EtOAc, DCM).
Hydrogen (H)	5.00%	4.60% – 5.40%	High H% suggests incomplete drying (water retention).
Nitrogen (N)	5.80%	5.40% – 6.20%	Critical: Significant deviation suggests unreacted starting material (see below).
Chlorine (Cl)	14.67%	14.27% – 15.07%	Critical: Low Cl% indicates hydrolysis of the chloroacetyl group to a hydroxyacetyl group.
Oxygen (O)	19.86%	Not typically measured directly	Calculated by difference.

Comparative Purity Analysis

To validate the reaction, compare your "Found" data against the precursor. The shift in Nitrogen and the appearance of Chlorine are definitive.

Compound	Formula	% C	% H	% N	% Cl
Target Product	$C_{11}H_{12}ClNO_3$	54.67	5.00	5.80	14.67
Precursor (4-APPA)	$C_9H_{11}NO_2$	65.44	6.71	8.48	0.00
Impurity (Hydrolyzed)	$C_{11}H_{13}NO_4$	59.19	5.87	6.27	0.00



Analyst Note: If your Nitrogen value is >6.0% and Chlorine is <14.0%, your sample likely contains unreacted 4-aminophenylpropionic acid (4-APPA).

Comparative Performance Guide: Alternatives

When designing a bioconjugation strategy, the choice of the haloacetyl group (Chloro- vs. Bromo- vs. Iodo-) dictates the reaction kinetics and stability.

N-Chloroacetyl (This Product) vs. N-Bromoacetyl

- **Reactivity:** The Chloroacetyl derivative is less reactive toward thiols than the Bromoacetyl analog. This is advantageous when high specificity is required, or when the molecule must survive purification steps without spontaneous hydrolysis.
- **Stability:** Significantly more stable in aqueous buffers (pH 7-8) than the Bromo- analog.
- **Recommendation:** Use N-chloroacetyl for scale-up and storage. Use N-bromoacetyl only if the target thiol is sterically hindered or unreactive.

N-Chloroacetyl vs. Maleimide Linkers

- Mechanism: Haloacetyls react via SN2 displacement (irreversible); Maleimides react via Michael addition (potentially reversible via retro-Michael).
- Selectivity: Haloacetyls are strictly thiol-selective at pH > 7.5 but can react with amines at pH > 9. Maleimides are more thiol-selective at lower pH (6.5–7.5).
- Recommendation: Choose N-chloroacetyl for permanent, non-cleavable linkages where long-term stability in plasma is required.

Experimental Protocol: Synthesis & Purification

Objective: Synthesize **N-chloroacetyl-4-aminophenylpropionic acid** with >98% purity.

Method: Modified Schotten-Baumann reaction (Biphasic) to prevent anhydride formation.

Reagents

- Precursor: 3-(4-aminophenyl)propionic acid (1.0 eq)
- Reagent: Chloroacetyl chloride (1.2 eq)
- Base: NaOH (2.5 eq) or NaHCO₃ (saturated)
- Solvent: Water / Ethyl Acetate (1:1) or Water / DCM

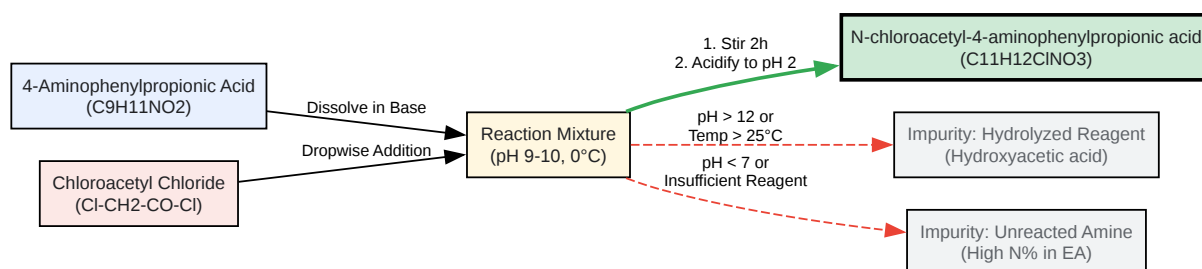
Step-by-Step Workflow

- Dissolution: Dissolve 10 mmol of 3-(4-aminophenyl)propionic acid in 20 mL of 1M NaOH (or saturated NaHCO₃). Ensure the solution is clear (pH > 9).
- Cooling: Chill the solution to 0–5°C in an ice bath.
- Acylation: Add chloroacetyl chloride (12 mmol) dropwise over 20 minutes while vigorously stirring. Simultaneously add additional base (NaOH) to maintain pH between 9 and 10.
 - Why? If pH drops < 7, the amine protonates and reaction stops. If pH > 12, the chloroacetyl chloride hydrolyzes rapidly.
- Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

- Workup (Precipitation):
 - Wash the alkaline solution with Ethyl Acetate (2 x 10 mL) to remove any non-acidic impurities.
 - Acidify the aqueous layer carefully with 1M HCl to pH ~2.
 - The product, **N-chloroacetyl-4-aminophenylpropionic acid**, will precipitate as a white solid.
- Purification: Filter the solid, wash with cold water (to remove salts), and recrystallize from Ethanol/Water if necessary.

Reaction Logic & Pathway Visualization

The following diagram illustrates the synthesis pathway and the critical decision points where impurities (Hydrolysis or Precursor) are generated.



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Caption: Synthesis workflow for **N-chloroacetyl-4-aminophenylpropionic acid** showing critical control points for pH and temperature to avoid impurities.

References

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Sources

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